![molecular formula C14H12Cl2N4O2 B2887691 1-{3-[(Dichloro-1,3,5-triazin-2-yl)methoxy]phenyl}pyrrolidin-2-one CAS No. 2225147-29-3](/img/structure/B2887691.png)
1-{3-[(Dichloro-1,3,5-triazin-2-yl)methoxy]phenyl}pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-{3-[(Dichloro-1,3,5-triazin-2-yl)methoxy]phenyl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C14H12Cl2N4O2 and its molecular weight is 339.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Compounds with a 1,3,5-triazine core have been reported to exhibit a wide range of biological activities
Mode of Action
It’s known that 1,3,5-triazine derivatives can interact with biological targets through a variety of mechanisms, often involving the formation of covalent bonds with target molecules . The presence of the dichloro-1,3,5-triazin-2-yl group may enhance the reactivity of the compound, potentially influencing its mode of action .
Biochemical Pathways
1,3,5-triazine derivatives have been reported to interfere with a variety of biochemical processes, including dna replication and protein synthesis
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. The compound’s solubility, stability, and reactivity would likely influence its bioavailability .
Result of Action
Compounds with a 1,3,5-triazine core have been reported to exhibit a range of biological activities, including antibacterial, anticancer, and antifungal effects . The specific effects of this compound would likely depend on its targets and mode of action.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s fluorescence emission demonstrates a large solvatochromic shift which changes with solvent polarity . Additionally, the compound’s reactivity may be influenced by the presence of bases or other reactive species .
Eigenschaften
IUPAC Name |
1-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)methoxy]phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O2/c15-13-17-11(18-14(16)19-13)8-22-10-4-1-3-9(7-10)20-6-2-5-12(20)21/h1,3-4,7H,2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVUPVVHTITNRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC=C2)OCC3=NC(=NC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
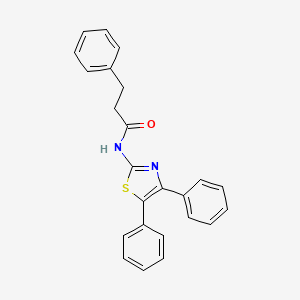
![7-(3-chlorophenyl)-10-phenyl-4-thia-6,10-diazatricyclo[6.3.0.02,6]undecane-9,11-dione](/img/structure/B2887610.png)
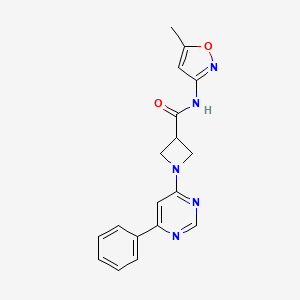
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2887615.png)
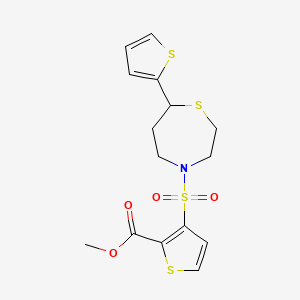
![2-benzyl-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2887618.png)
![N-[(1-Methylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2887619.png)
![N2-[1-(1H-1,2,3-benzotriazol-1-yl)butyl]pyridin-2-amine](/img/structure/B2887622.png)
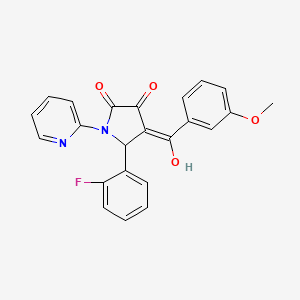
![3-{2-cyano-2-[(4-fluorophenyl)carbamoyl]eth-1-en-1-yl}phenyl naphthalene-1-carboxylate](/img/structure/B2887624.png)
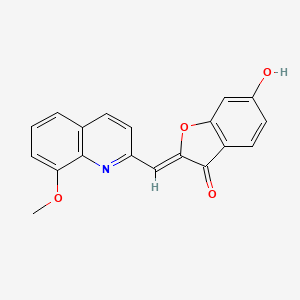
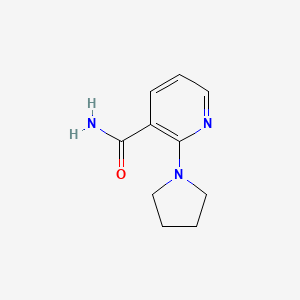
![1-(4-bromophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one](/img/structure/B2887628.png)
![2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2887631.png)
